

# A Comparative Analysis of the Kinase Selectivity of Ocadusertib and GSK2982772

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## Compound of Interest

Compound Name: Ocadusertib

Cat. No.: B15584733

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SOUTH SAN FRANCISCO, CA – December 3, 2025 – In the landscape of targeted therapeutics, the precision of kinase inhibitors is paramount to achieving desired efficacy while minimizing off-target effects. This guide provides a detailed comparison of the kinase selectivity of two prominent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): **Ocadusertib** (also known as LY3871801 and R552) and GSK2982772. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

**Ocadusertib**, developed by Rigel Pharmaceuticals and Eli Lilly, is a potent and selective allosteric inhibitor of RIPK1.<sup>[1][2]</sup> GSK2982772, from GlaxoSmithKline, is another potent and selective, ATP-competitive inhibitor of RIPK1.<sup>[3][4]</sup> Both compounds are under investigation for their therapeutic potential in a range of inflammatory and autoimmune diseases.<sup>[2][3]</sup>

## Executive Summary of Kinase Selectivity

Both **Ocadusertib** and GSK2982772 demonstrate high selectivity for their primary target, RIPK1. However, the extent of their selectivity has been characterized against kinase panels of varying sizes. GSK2982772 has been profiled against a larger panel of kinases and has shown a remarkable degree of selectivity.

Inhibitor	Primary Target	IC50 for RIPK1	Kinase Panel Size	Selectivity Profile
Ocadusertib	RIPK1	12-38 nM	105 kinases	No significant inhibition observed at 10 $\mu$ M.[1]
GSK2982772	RIPK1	16 nM (human), 20 nM (monkey)	>339 kinases	>1,000-fold selectivity over other kinases at 10 $\mu$ M.[5]

## Detailed Kinase Selectivity Profiles

### Ocadusertib (LY3871801/R552)

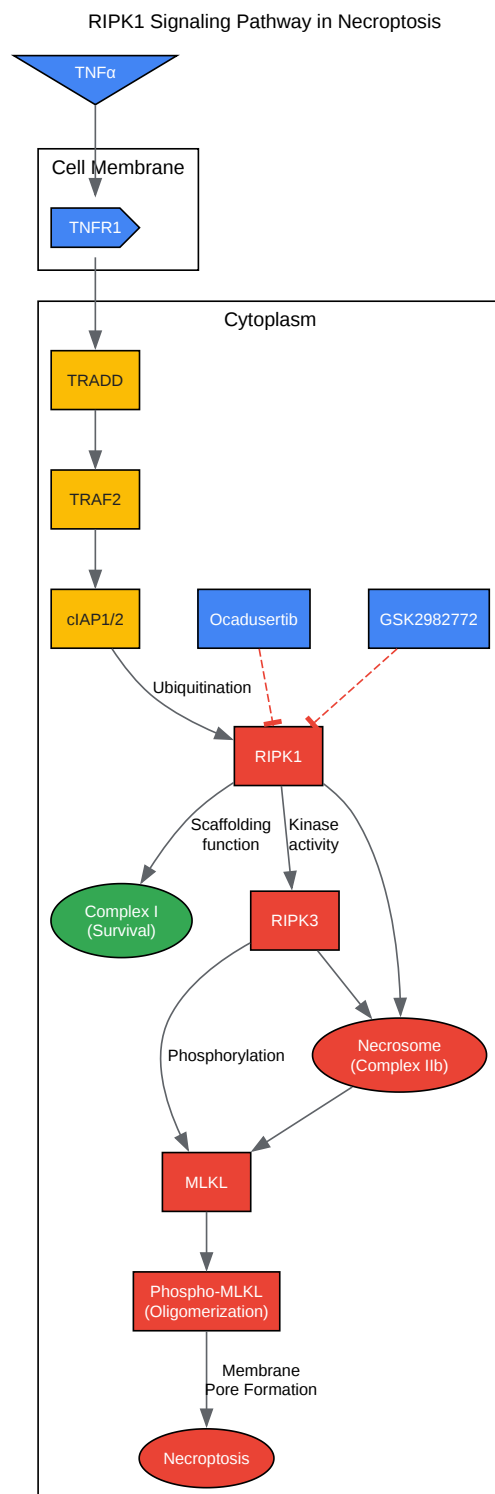
**Ocadusertib** has been characterized as a highly selective allosteric inhibitor of RIPK1. In a preclinical assessment, it was screened against a panel of 105 kinases at a concentration of 10  $\mu$ M and showed no significant inhibition of any off-target kinases.[1] This indicates a high degree of specificity for RIPK1.

### GSK2982772

GSK2982772 has undergone extensive selectivity profiling and has been shown to be an exquisitely selective inhibitor of RIPK1. In a comprehensive screen against a panel of 339 kinases, GSK2982772 demonstrated greater than 1,000-fold selectivity for RIPK1 when tested at a concentration of 10  $\mu$ M.[5] Further testing against a panel of 456 kinases using the KINOMEscan™ platform also confirmed its high selectivity, with a TREEspot™ representation showing RIPK1 as the only significant hit.

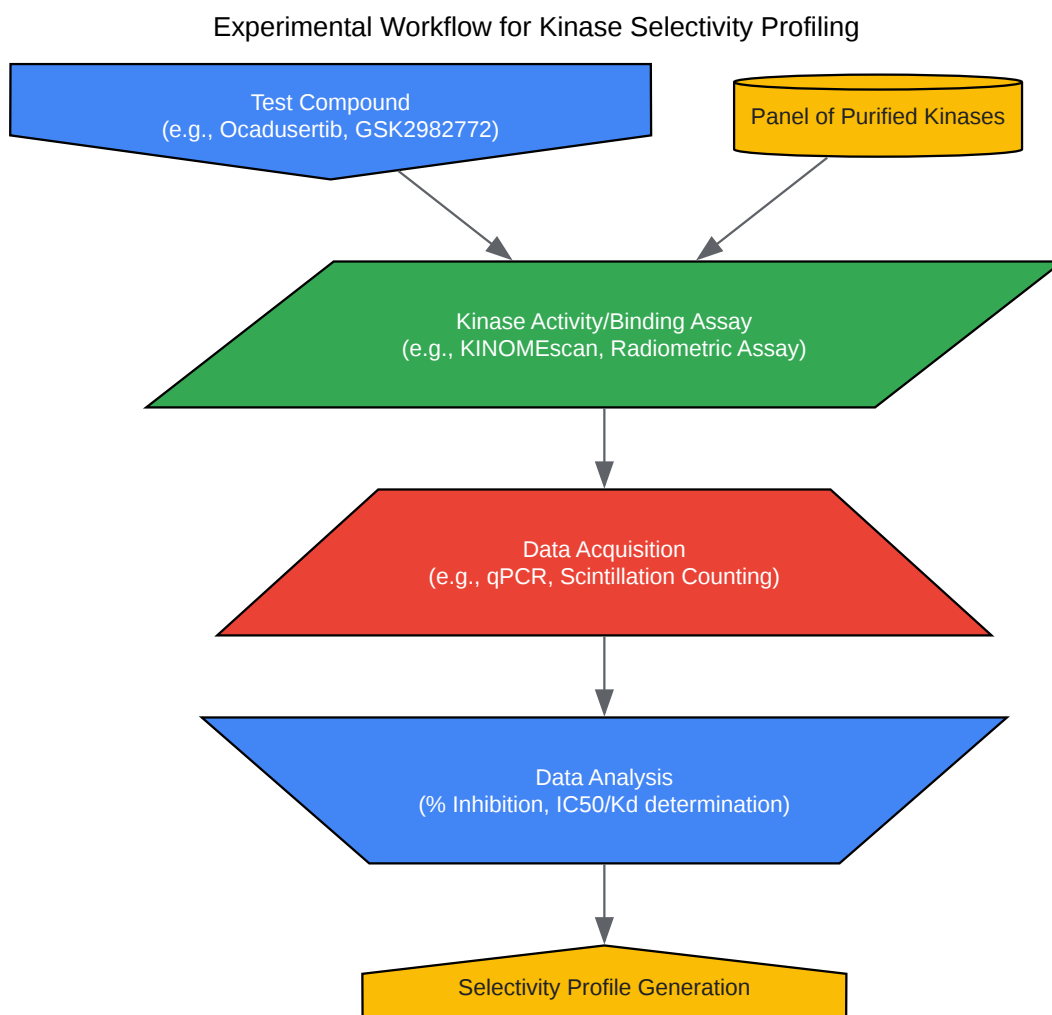
## Signaling Pathways and Experimental Workflows

The inhibition of RIPK1 by **Ocadusertib** and GSK2982772 modulates the necroptosis signaling pathway, a form of programmed cell death. The following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for assessing kinase inhibitor selectivity.



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Caption: RIPK1 Signaling Pathway and Points of Inhibition.



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## References

- 1. Early Development of Ocadusertib, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [[acrabstracts.org](http://acrabstracts.org)]
- 2. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [[rigel.com](http://rigel.com)]
- 3. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 4. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 5. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
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